molecular formula C12H23BO3 B3325978 (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester CAS No. 2249826-22-8

(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester

Cat. No. B3325978
CAS RN: 2249826-22-8
M. Wt: 226.12
InChI Key: IPGDTKLIAIPNJO-UHFFFAOYSA-N
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Description

Pinacol boronic esters, such as “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester”, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also important raw materials for pharmaceuticals .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, including “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester”, has been used in various chemical reactions. For instance, it has been applied to methoxy protected (−)-Δ8-THC and cholesterol . It has also been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Catalytic Protodeboronation

This compound is used in the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The boron reagents, such as (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester, are highly valuable in this process due to their stability, easy preparation, and environmentally benign nature .

Organic Synthesis

Organoboron compounds, including (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Borylation Approaches

To access the B-building blocks, various borylation approaches have been developed over the years . (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester plays a significant role in these processes .

Hydrogenation of Unactivated Alkenes

During the course of studies on the oxidation of tertiary boronic esters, it has been found that it is sometimes advantageous to add dibutylhydroxytoluene (BHT) to prevent the formation of peroxy radicals . (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester can be used in this process .

Chemical Transformations

The increased stability of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester makes it attractive for chemical transformations, where the valuable boron moiety remains in the product . These transformations include homologations, conjunctive cross couplings or radical-polar crossover reactions .

Mechanism of Action

Target of Action

The primary targets of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester are organic synthesis processes, particularly those involving the Suzuki–Miyaura coupling . This compound is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from the compound . This process is crucial in the transformation of the compound into a broad range of functional groups .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic synthesis . The compound’s interaction with this pathway results in the formation of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s known that the compound is stable and easy to purify . The compound’s stability is a significant factor that influences its bioavailability .

Result of Action

The compound’s action results in the formation of diverse molecules with high enantioselectivity . These molecules are crucial in various organic synthesis processes . Additionally, the compound’s action can lead to the formal anti-Markovnikov hydromethylation of alkenes, a valuable but unknown transformation .

Action Environment

The action of (4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester is influenced by environmental factors such as air and moisture . These factors can affect the compound’s stability, which in turn influences its action, efficacy, and stability .

Safety and Hazards

While specific safety and hazard information for “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester” is not available, general precautions for handling boronic esters include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The future directions in the research and application of pinacol boronic esters, including “(4-Tetrahydropyranyl)methylboronic Acid Pinacol Ester”, could involve the development of more efficient and diverse protocols for their functionalizing deboronation . This could expand their utility as building blocks in organic synthesis .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDTKLIAIPNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane

CAS RN

2249826-22-8
Record name 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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